5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine
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Overview
Description
5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in scientific research due to its potential biological activities and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable . These methods ensure high yields and purity of the final product, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, DBU, and PhSH . The reactions are typically carried out under basic conditions, which facilitate the formation of the desired products.
Major Products Formed
The major products formed from these reactions include various substituted piperazines and pyrimidines, which have potential biological activities and applications in different fields .
Scientific Research Applications
5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, modulating their activity, and influencing various biological processes . The exact molecular targets and pathways involved may vary depending on the specific application and biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (4-(4-Chloro-phenyl)-piperazin-1-yl)-(5-methyl-furan-2-ylmethylene)-amine
Uniqueness
5-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-2-methylpyrimidin-4-amine is unique due to its specific structural features and potential biological activities. Its incorporation of both piperazine and pyrimidine moieties allows for diverse interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
189744-35-2 |
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Molecular Formula |
C16H20ClN5 |
Molecular Weight |
317.81 g/mol |
IUPAC Name |
5-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H20ClN5/c1-12-19-10-13(16(18)20-12)11-21-6-8-22(9-7-21)15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H2,18,19,20) |
InChI Key |
GJSSBHPBQILJIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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